Benzyloxycarbonyl isothiocyanate

Catalog No.
S3436022
CAS No.
63220-36-0
M.F
C9H7NO2S
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyloxycarbonyl isothiocyanate

CAS Number

63220-36-0

Product Name

Benzyloxycarbonyl isothiocyanate

IUPAC Name

benzyl N-(sulfanylidenemethylidene)carbamate

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

XBNBAQHNOPTJOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N=C=S

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C=S

Benzyloxycarbonyl isothiocyanate is an organic compound with the formula C₉H₇NO₂S. It features a benzyloxycarbonyl group attached to an isothiocyanate functional group, characterized by the presence of the isothiocyanate moiety (−N=C=S). This compound is notable for its role in organic synthesis, particularly in the modification of amines and in the development of various chemical entities.

Protection and Deprotection of Amino Groups

Cbz-NCS finds use as a protecting group for amino functionalities in peptides and other molecules. The benzyloxycarbonyl (Cbz) group acts as a protecting group due to its stability under various reaction conditions used for peptide bond formation. The amine group can be selectively attached with the Cbz moiety from Cbz-NCS, rendering it unreactive during subsequent reactions. Later, the Cbz group can be removed (deprotected) under specific conditions to reveal the free amine, allowing further functionalization. Organic Chemistry Portal:

Cbz-NCS can react with primary amines to introduce a thiourea group. The isothiocyanate moiety of Cbz-NCS reacts with the amine, forming a substituted thiourea. This reaction is useful for synthesizing various thiourea derivatives with potential biological activities. PubChem: )

Synthesis of Guanidines

Cbz-NCS can be employed in the synthesis of guanidines, which are important functional groups in many biologically active molecules. The reaction involves treating thioureas derived from Cbz-NCS with specific reagents like the Burgess reagent. This approach offers a convenient method for obtaining N-monoprotected guanidines. Organic Letters:

Due to its electrophilic nature. It can react with nucleophiles, leading to the formation of thioureas or other derivatives. The general reaction mechanism involves nucleophilic attack at the carbon atom of the isothiocyanate group. Additionally, it can undergo hydrolysis, yielding benzyloxycarbamic acid and thiourea derivatives under specific conditions.

Research indicates that benzyloxycarbonyl isothiocyanate exhibits biological activity, particularly in cancer chemoprevention. Isothiocyanates are known to modulate various biological pathways, including enzyme activities related to drug metabolism. They may exert protective effects against carcinogenesis by influencing phase I and phase II metabolic enzymes, thereby enhancing detoxification processes in the body .

Several methods exist for synthesizing benzyloxycarbonyl isothiocyanate:

  • From Amine Precursors: A common method involves reacting a primary amine with thiophosgene in a biphasic system, followed by purification through column chromatography .
  • Dithiocarbamate Decomposition: This method utilizes dithiocarbamate salts, which decompose under specific conditions to yield isothiocyanates .
  • Fragmentation Reactions: Benzyloxycarbonyl isothiocyanate can also be synthesized through fragmentation reactions of oxathiazoles, which are polymer-supported .

Studies on benzyloxycarbonyl isothiocyanate's interactions reveal its potential as a selective reagent in organic synthesis. Its reactivity with various nucleophiles has been explored extensively, demonstrating its ability to form stable derivatives that can be further modified for diverse applications in drug development and materials science .

Several compounds share structural or functional similarities with benzyloxycarbonyl isothiocyanate. Below are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzyl isothiocyanateC₇H₇NSCommonly used as a reagent in peptide synthesis
Allyl isothiocyanateC₃H₅NSKnown for its pungent flavor and biological activity
Phenyl isothiocyanateC₈H₇NSUtilized in amino acid sequencing
4-Methylthio-phenyl isothiocyanateC₉H₉N₂SExhibits distinct biological properties

Benzyloxycarbonyl isothiocyanate stands out due to its specific application as a protecting group and its unique reactivity profile compared to these similar compounds.

XLogP3

3.8

Dates

Modify: 2023-08-19

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